molecular formula C12H18Cl2N2O B1471469 3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1820664-70-7

3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B1471469
CAS No.: 1820664-70-7
M. Wt: 277.19 g/mol
InChI Key: HAHBLCTWSMHUGC-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride is a chemical compound that belongs to the class of bicyclic octane derivatives. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and organic synthesis. The bicyclic framework of this compound provides a rigid structure that can interact with biological targets in a specific manner, making it a valuable candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher efficiency and consistency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring or the bicyclic core .

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting their activity. The pyridin-2-yloxy group can participate in hydrogen bonding or π-π interactions with the target, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride is unique due to the presence of the pyridin-2-yloxy group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications, particularly in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.2ClH/c1-2-6-13-12(3-1)15-11-7-9-4-5-10(8-11)14-9;;/h1-3,6,9-11,14H,4-5,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHBLCTWSMHUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)OC3=CC=CC=N3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
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3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
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3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
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3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 5
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3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 6
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3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride

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